molecular formula C15H14F2N2O B14938721 N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide

N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide

Cat. No.: B14938721
M. Wt: 276.28 g/mol
InChI Key: FJJCXLGHOYUNHE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core substituted with a 2,4-difluorophenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide typically involves the reaction of 2,4-difluoroaniline with 4-(dimethylamino)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, yield, and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-(methylamino)benzamide
  • N-(2,4-difluorophenyl)-4-(ethylamino)benzamide
  • N-(2,4-difluorophenyl)-4-(dimethylamino)benzoic acid

Uniqueness

N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H14F2N2O

Molecular Weight

276.28 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(dimethylamino)benzamide

InChI

InChI=1S/C15H14F2N2O/c1-19(2)12-6-3-10(4-7-12)15(20)18-14-8-5-11(16)9-13(14)17/h3-9H,1-2H3,(H,18,20)

InChI Key

FJJCXLGHOYUNHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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